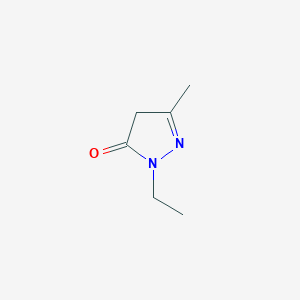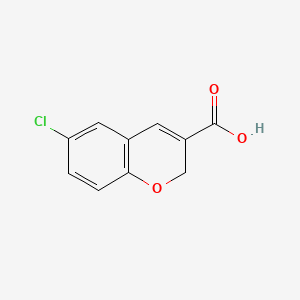
1-etil-3-metil-4,5-dihidro-1H-pirazol-5-ona
Descripción general
Descripción
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazolone family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Aplicaciones Científicas De Investigación
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Similar compounds have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one can bind to proteins, altering their conformation and activity. These interactions are crucial for understanding its potential therapeutic applications.
Cellular Effects
The effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, it has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been observed to cause changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
Metabolic Pathways
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been found to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Transport and Distribution
The transport and distribution of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
Subcellular Localization
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its antioxidant effects by interacting with mitochondrial enzymes. Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide. The reaction conditions generally include:
Step 1: Ethyl acetoacetate reacts with hydrazine hydrate in the presence of a base such as sodium ethoxide to form the intermediate hydrazone.
Step 2: The intermediate hydrazone undergoes cyclization to form the pyrazolone ring.
Step 3: Alkylation of the pyrazolone ring with ethyl iodide yields 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
Industrial Production Methods
Industrial production of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors, automated systems, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield dihydropyrazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.
Major Products
Oxidation: Yields oxidized pyrazolone derivatives.
Reduction: Produces dihydropyrazolone derivatives.
Substitution: Results in substituted pyrazolone compounds with various functional groups.
Comparación Con Compuestos Similares
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 1-phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness:
- The presence of both ethyl and methyl groups on the pyrazolone ring enhances its lipophilicity and potential biological activity.
- The specific substitution pattern may confer unique reactivity and selectivity in chemical reactions.
Propiedades
IUPAC Name |
2-ethyl-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWKEPROQIWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349895 | |
| Record name | ST001145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19364-68-2 | |
| Record name | ST001145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














